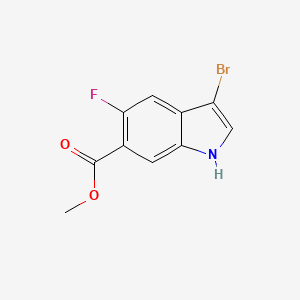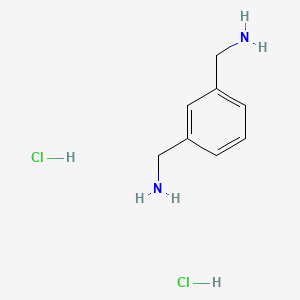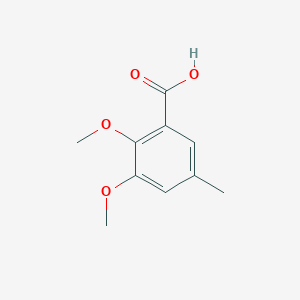
Methyl 3-bromo-5-fluoro-1H-indole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-5-fluoro-1H-indole-6-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds widely recognized for their presence in natural products and pharmaceuticals. This particular compound features a bromine atom at the 3-position, a fluorine atom at the 5-position, and a carboxylate ester group at the 6-position of the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
-
Bromination and Fluorination: : The synthesis of methyl 3-bromo-5-fluoro-1H-indole-6-carboxylate typically begins with the bromination of an indole precursor. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. Fluorination is then carried out using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
-
Esterification: : The carboxylate ester group is introduced through esterification. This involves reacting the corresponding carboxylic acid with methanol in the presence of a catalyst like sulfuric acid or using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Automated systems can precisely control reaction conditions, such as temperature and reagent addition, to ensure consistent product quality.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : The bromine and fluorine atoms on the indole ring can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by various nucleophiles like amines or thiols under suitable conditions.
-
Oxidation and Reduction: : The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents like lithium aluminum hydride (LiAlH4) can be used for reductions.
-
Coupling Reactions: : The ester group allows for coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents onto the indole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substituted Indoles: Products with various functional groups replacing the bromine or fluorine atoms.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states of the indole ring or ester group.
科学的研究の応用
Chemistry
Methyl 3-bromo-5-fluoro-1H-indole-6-carboxylate is used as a building block in organic synthesis. It serves as an intermediate for the preparation of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. Researchers investigate this compound for its potential to inhibit specific enzymes or receptors involved in disease pathways.
Industry
In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of compounds with desirable properties for various applications.
作用機序
The mechanism by which methyl 3-bromo-5-fluoro-1H-indole-6-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate: Similar in structure but with different positions of bromine and fluorine atoms.
Methyl 3-chloro-5-fluoro-1H-indole-6-carboxylate: Chlorine atom replacing bromine.
Methyl 3-bromo-5-chloro-1H-indole-6-carboxylate: Chlorine atom replacing fluorine.
Uniqueness
Methyl 3-bromo-5-fluoro-1H-indole-6-carboxylate is unique due to the specific positioning of bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the ester group provides a versatile scaffold for further chemical modifications and applications.
特性
分子式 |
C10H7BrFNO2 |
|---|---|
分子量 |
272.07 g/mol |
IUPAC名 |
methyl 3-bromo-5-fluoro-1H-indole-6-carboxylate |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)6-3-9-5(2-8(6)12)7(11)4-13-9/h2-4,13H,1H3 |
InChIキー |
APMPCJUJGSMFRZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C2C(=C1)NC=C2Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4,6,12,17,17-Pentamethyl-8-oxo-18-(3,4,5-trihydroxyoxan-2-yl)oxy-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-3-yl] acetate](/img/structure/B12092420.png)


![(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092442.png)







![[(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanamine dihydrochloride](/img/structure/B12092483.png)
